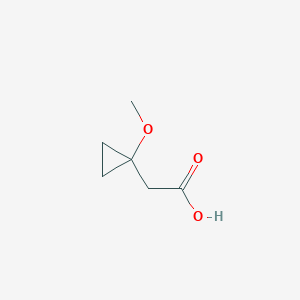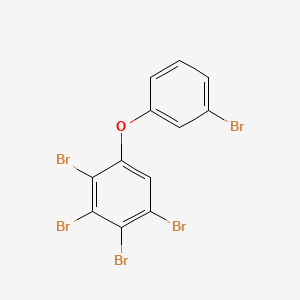
2,3,3',4,5-Pentabromodiphenyl ether
概要
説明
2,3,3’,4,5-Pentabromodiphenyl ether is a chemical compound with the molecular formula C12H5Br5O . It is also known by its synonyms PBDE 106 and 446254-69-9 . The compound is part of a class of organobromine compounds used as flame retardants .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4,5-Pentabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with five bromine atoms attached to the carbon atoms of the phenyl rings . The exact positions of the bromine atoms are indicated by the name of the compound: two on the first ring, and three on the second ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 564.7 g/mol . It has a computed XLogP3-AA value of 6.9, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 563.62163 g/mol and 559.62573 g/mol, respectively . The topological polar surface area is 9.2 Ų .科学的研究の応用
Oxidative Metabolism Studies
Oxidative Metabolism in Rat Hepatic Microsomes : A study examined the oxidative metabolism of BDE-99 in rat hepatic microsomes. It was found that BDE-99 underwent more rapid oxidative metabolism compared to BDE-47, another polybrominated diphenyl ether (PBDE) congener, generating several hydroxylated metabolites. This metabolism involved cytochrome P450 enzymes, indicating its potential impact on bioaccumulation in mammals (Erratico, Moffatt, & Bandiera, 2011).
Metabolism in Cat and Chicken Liver Microsomes : Further research revealed differences in the oxidative metabolism of BDE-99 in cat and chicken liver microsomes compared to rats. These studies highlighted the species-specific metabolism of PBDEs, which is critical in understanding the environmental and health impacts of these compounds (Zheng et al., 2015), (Zheng et al., 2016).
Environmental Persistence and Effects
Measurement in Mouse Plasma : A study on mouse plasma after exposure to a commercial pentabromodiphenyl ether mixture, which includes BDE-99, identified several metabolites, indicating the persistence and potential bioactive effects of these compounds (Qiu, Mercado-Feliciano, Bigsby, & Hites, 2007).
Toxicity and Tissue Disposition Studies : Studies on rats have shown that pentabromodiphenyl ethers like BDE-99 can affect redox homeostasis and liver microsomal enzymes, indicating their potential toxicity and impact on liver function (Bruchajzer et al., 2010), (Huwe, Hakk, & Lorentzsen, 2007).
Analytical and Methodological Studies
Optimization of Solid-Phase Microextraction : Research has been conducted to optimize the extraction of PBDEs, including BDE-99, for analysis. This is crucial for monitoring environmental levels and assessing the impact of these compounds (Gago-Martínez et al., 2004).
Novel Assays and Method Development : Studies have developed and validated novel in vitro assays and analytical methods for detecting and quantifying hydroxylated metabolites of BDE-99, enhancing our ability to study its metabolism and environmental presence (Erratico, Szeitz, & Bandiera, 2010).
Safety And Hazards
2,3,3’,4,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It is also known that PBDEs, including this compound, are persistent organic pollutants (POPs) due to their toxicity and persistence .
将来の方向性
Given the potential health and environmental hazards associated with 2,3,3’,4,5-Pentabromodiphenyl ether and other PBDEs, future research and policy directions may focus on finding safer alternatives for these compounds, improving methods for their environmental detection and removal, and further studying their health effects .
特性
IUPAC Name |
1,2,3,4-tetrabromo-5-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKWMYXEWUAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879918 | |
| Record name | BDE-106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5-Pentabromodiphenyl ether | |
CAS RN |
446254-69-9 | |
| Record name | 2,3,3',4,5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V0CL7L20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



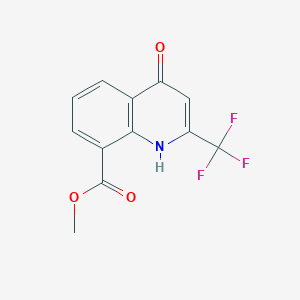
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
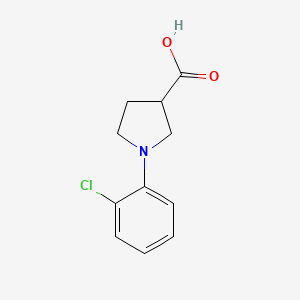
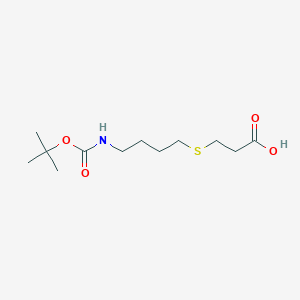
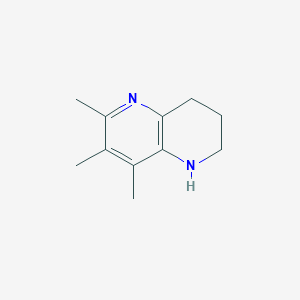
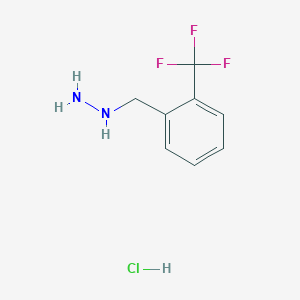
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

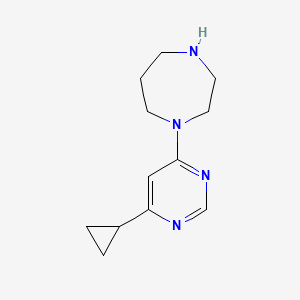
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)
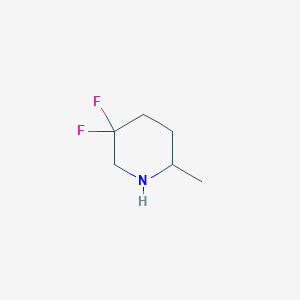
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

